molecular formula C9H20Cl2N2 B1430586 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride CAS No. 1489508-12-4

8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride

Cat. No.: B1430586
CAS No.: 1489508-12-4
M. Wt: 227.17 g/mol
InChI Key: AJIPKPYGQRDIAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride is a useful research compound. Its molecular formula is C9H20Cl2N2 and its molecular weight is 227.17 g/mol. The purity is usually 95%.
The exact mass of the compound 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-methyl-2,8-diazaspiro[4.5]decane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-11-6-3-9(4-7-11)2-5-10-8-9;;/h10H,2-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIPKPYGQRDIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CCNC2)CC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1489508-12-4
Record name 8-methyl-2,8-diazaspiro[4.5]decane dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Pharmacological profile of 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Pharmacological Profile of the 8-Methyl-2,8-diazaspiro[4.5]decane Scaffold

Introduction: The Versatility of the 2,8-diazaspiro[4.5]decane Core

The 2,8-diazaspiro[4.5]decane moiety represents a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of functional groups, enabling interactions with a wide array of biological targets. The nitrogen atom at the 8-position, when methylated, often plays a crucial role in modulating the pharmacological properties of these compounds, including receptor affinity, selectivity, and pharmacokinetic profiles. The dihydrochloride salt form is frequently utilized to enhance the aqueous solubility and stability of these basic compounds, facilitating their use in biological assays.

This guide provides a comprehensive overview of the known pharmacological activities associated with derivatives of the 8-Methyl-2,8-diazaspiro[4.5]decane scaffold, drawing from a range of preclinical studies. We will explore its interactions with various target classes, present key quantitative data, and detail relevant experimental protocols.

Pharmacological Activities by Target Class

The 2,8-diazaspiro[4.5]decane scaffold has demonstrated remarkable versatility, with derivatives exhibiting potent and often selective activity at several major classes of therapeutic targets.

G-Protein Coupled Receptors (GPCRs)

Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione, which share a similar spirocyclic core, have been identified as a novel chemotype of selective delta-opioid receptor (DOR) agonists.[1] These compounds show promise for the development of new analgesics with potentially reduced side effects compared to traditional mu-opioid receptor (MOR) agonists. The identification of these DOR-selective agonists was a surprising and significant finding, as related spiro compounds had previously shown only weak and non-selective interactions with opioid receptors.[1]

Key Pharmacological Data: Opioid Receptor Activity

Compound ClassTargetActivityAffinity (Ki) / Potency (EC50)SelectivityReference
1,3,8-Triazaspiro[4.5]decane-2,4-dionesDORAgonistSubmicromolarSelective for DOR over MOR[1]

Signaling Pathway for a Gαi-Coupled Opioid Receptor

GPCR_signaling Ligand DOR Agonist (e.g., Spiro-dione derivative) Receptor Delta-Opioid Receptor (DOR) Ligand->Receptor Binds G_protein Gαi/βγ Complex Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Gβγ activates Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Gβγ inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neuron Neuronal Hyperpolarization GIRK->Neuron K+ efflux leads to Ca_channel->Neuron Reduced Ca2+ influx contributes to

Caption: Agonist binding to the DOR leads to the activation of Gi/o proteins, resulting in the inhibition of adenylyl cyclase and modulation of ion channel activity.

The 2,8-diazaspiro[4.5]decane skeleton has been incorporated into the design of M1 muscarinic agonists, which are of interest for the symptomatic treatment of Alzheimer's disease.[2] For instance, 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one was developed by integrating the tetrahydrofuran moiety of muscarone into the spirocyclic system.[2] While this initial compound was non-selective, further modifications led to derivatives with preferential affinity for M1 over M2 receptors and potent antiamnesic activity in vivo.[2] Some of these compounds are classified as parasympathomimetics, as they mimic the effects of the parasympathetic nervous system by directly stimulating muscarinic receptors.[3][4]

Key Pharmacological Data: Muscarinic Receptor Activity

CompoundTargetActivityIn Vivo EffectReference
2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-oneM1/M2AgonistAmelioration of scopolamine-induced amnesia[2]
2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-oneM1 > M2Partial AgonistPotent antiamnesic activity[2]

Derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been investigated as antihypertensive agents.[5] In canine models, certain compounds from this class were found to act as alpha-adrenergic blockers.[5] Specifically, one derivative was identified as a primary alpha-2 adrenoceptor antagonist, while another showed a preference for alpha-1 adrenoceptor antagonism.[5]

Enzyme Inhibition

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of TYK2 and JAK1.[6] One standout compound from this series, compound 48 , demonstrated excellent potency against TYK2 and JAK1 kinases with IC50 values of 6 nM and 37 nM, respectively.[6] It also exhibited over 23-fold selectivity against JAK2.[6] This compound showed significant anti-inflammatory effects in a mouse model of acute ulcerative colitis, suggesting its potential for treating inflammatory bowel disease.[6] The anti-inflammatory action was mediated by the regulation of genes controlled by TYK2/JAK1 and the modulation of Th1, Th2, and Th17 cell formation.[6]

Key Pharmacological Data: TYK2/JAK1 Inhibition

CompoundTargetIC50Selectivity (vs. JAK2)In Vivo EfficacyReference
Compound 48TYK26 nM> 23-foldPotent anti-inflammatory effect in colitis model[6]
JAK137 nM

In the search for new antifungal agents, 2,8-diazaspiro[4.5]decan-1-one derivatives have been designed and synthesized as inhibitors of chitin synthase (CHS).[7] Several compounds in this class showed moderate to excellent potency against CHS, with IC50 values in the range of 0.12 to 0.29 mM.[7] Notably, some of these compounds displayed antifungal activity against Aspergillus fumigatus and Candida albicans, with some showing superior potency to the standard antifungal drug fluconazole.[7]

Ion Channels

The cholinergic system, including nicotinic acetylcholine receptors, is implicated in the development of some cancers.[8] While direct studies on 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride are not available, the broader class of azaspiro[4.5]decane derivatives has been explored as ligands for nAChRs.[9] These receptors are important therapeutic targets for a variety of neurological and immunological disorders, including Alzheimer's disease, Parkinson's disease, and substance dependence.[10] The development of subtype-selective nAChR ligands is an active area of research.[9]

Other Important Targets

A derivative of 1,4-dioxa-8-azaspiro[4.5]decane was developed as a high-affinity ligand for the sigma-1 (σ1) receptor (Ki = 5.4 ± 0.4 nM), with 30-fold selectivity over the σ2 receptor.[11] The radiolabeled version of this compound showed high accumulation in tumors in preclinical PET imaging studies, highlighting its potential as a tumor imaging agent.[11]

In the context of ischemia-reperfusion injury, derivatives of 1,4,8-triaza-spiro[4.5]decan-2-one have been investigated as inhibitors of the mitochondrial permeability transition pore (mPTP).[12] These compounds have demonstrated high in vitro potency in inhibiting mPTP opening and have shown cytoprotective effects in a model of hypoxia/reoxygenation.[12]

A novel derivative, 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane), has been developed as a potent inhibitor of l-cystine crystallization.[13] This compound is being investigated for the treatment of cystinuria, a genetic disorder characterized by the formation of cystine kidney stones.[13] In preclinical studies, this compound was approximately 120 times more potent than l-cystine dimethyl ester and demonstrated good oral bioavailability and in vivo efficacy in a mouse model of cystinuria.[13]

Experimental Protocols

To ensure the trustworthiness and reproducibility of pharmacological data, standardized experimental protocols are essential. Below are representative methodologies for assessing the activity of compounds at key targets.

Protocol 1: Radioligand Binding Assay for Receptor Affinity

This protocol is a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the affinity of 8-Methyl-2,8-diazaspiro[4.5]decane derivatives for a target receptor (e.g., opioid or muscarinic receptors).

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [3H]DAMGO for MOR, [3H]pirenzepine for M1).

  • Test compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (a high concentration of an unlabeled ligand).

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Equilibration: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compound Prepare serial dilutions of test compound Incubate Incubate all components to reach equilibrium Prep_Compound->Incubate Prep_Reagents Prepare membranes, radioligand, and controls Prep_Reagents->Incubate Filter Filter to separate bound and free ligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Add scintillant and count radioactivity Wash->Count Calculate Calculate IC50 from dose-response curve Count->Calculate Determine_Ki Determine Ki using Cheng-Prusoff equation Calculate->Determine_Ki

Caption: A typical workflow for a competitive radioligand binding assay to determine the affinity of a test compound for a target receptor.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., for JAK1)

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Recombinant human JAK1 enzyme.

  • Kinase substrate (e.g., a peptide with a tyrosine residue).

  • ATP (adenosine triphosphate).

  • Test compound stock solution.

  • Assay buffer (e.g., containing MgCl2, DTT).

  • Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate).

  • 384-well assay plates.

  • Plate reader capable of detecting the signal from the detection reagent.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the JAK1 enzyme, the substrate, and the test compound or vehicle control.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Signal Reading: Read the plate on a plate reader to quantify the amount of phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the test compound. Determine the IC50 value from the resulting curve.

Conclusion

The 8-Methyl-2,8-diazaspiro[4.5]decane scaffold is a highly versatile chemical entity that has given rise to a multitude of pharmacologically active compounds. Its derivatives have shown significant potential in diverse therapeutic areas, including neurodegenerative diseases, inflammatory conditions, infectious diseases, and oncology. The rigid spirocyclic core allows for the development of highly potent and selective ligands for a wide range of biological targets, from GPCRs and enzymes to ion channels and other complex protein systems. Further exploration of the structure-activity relationships within this chemical class is likely to yield novel drug candidates with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this remarkable scaffold.

References

  • Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available from: [Link].

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. Available from: [Link].

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. Available from: [Link].

  • Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents. PubMed. Available from: [Link].

  • 2-Ethyl-8-methyl-2,8-diazaspiro(4.5)decane-1,3-dione. PubChem. Available from: [Link].

  • 8- l -Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l -Cystine Crystallization Inhibitor for Cystinuria. ResearchGate. Available from: [Link].

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Unife. Available from: [Link].

  • 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). MDPI. Available from: [Link].

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed Central. Available from: [Link].

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available from: [Link].

  • 8-Azaspiro(4.5)decane. PubChem. Available from: [Link].

  • Marine-Derived Ligands of Nicotinic Acetylcholine Receptors in Cancer Research. MDPI. Available from: [Link].

  • Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. PubMed. Available from: [Link].

  • Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. AIR Unimi. Available from: [Link].

  • 2-Ethyl-8-methyl-2,8-diazaspiro(4.5)decane-1,3-dione hydrobromide. PubChem. Available from: [Link].

Sources

Methodological & Application

Application Notes and Protocols: Characterization of 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride as a Putative Nicotinic Acetylcholine Receptor Agonist

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for the characterization of novel chemical entities, using 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride as a representative candidate, to assess its potential as a nicotinic acetylcholine receptor (nAChR) agonist. This document outlines the scientific rationale and detailed protocols for a tiered screening approach, from initial binding affinity determination to functional characterization and cellular response profiling. The methodologies described herein are designed to establish a robust pharmacological profile, elucidating receptor subtype selectivity, potency, and efficacy. While 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride serves as our model compound, these protocols are broadly applicable to the investigation of other potential nAChR modulators.

Introduction: The Therapeutic Potential of Nicotinic Agonists

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1][2] These receptors are pentameric structures composed of various combinations of subunits (α1-α10, β1-β4, γ, δ, ε), giving rise to a diverse family of receptor subtypes with distinct pharmacological and physiological properties.[3][4] The predominant nAChR subtypes in the brain are the α4β2* and α7 homomeric receptors, which are implicated in a range of cognitive functions, including learning, memory, and attention.[4][5]

Dysfunction of nicotinic cholinergic signaling is associated with numerous neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[6] Consequently, the development of subtype-selective nAChR agonists presents a significant therapeutic opportunity. A selective agonist could potentially enhance cognitive function, provide neuroprotection, or aid in smoking cessation with fewer off-target effects.

The diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities.[7][8][9][10][11][12] This guide uses 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride as a hypothetical candidate to illustrate the rigorous process required to validate a novel compound as a selective nAChR agonist.

Characterization Workflow

A systematic, multi-tiered approach is essential for the comprehensive evaluation of a candidate compound. This workflow ensures a logical progression from initial receptor interaction to functional cellular outcomes.

G cluster_0 Tier 1: Receptor Binding Affinity cluster_1 Tier 2: In Vitro Functional Activity cluster_2 Tier 3: Data Analysis & Profiling Binding_Assay Radioligand Binding Assay TEVC Two-Electrode Voltage Clamp (TEVC) Binding_Assay->TEVC Analysis Determine Ki, EC50, Emax & Subtype Selectivity TEVC->Analysis Calcium_Imaging Calcium Imaging Calcium_Imaging->Analysis G cluster_0 TEVC Experimental Setup Oocyte Xenopus Oocyte Expressing nAChRs Amplifier TEVC Amplifier Vm I Oocyte->Amplifier:f0 Vm V_electrode Voltage Electrode (Records Vm) V_electrode->Oocyte I_electrode Current Electrode (Injects I) I_electrode->Oocyte Amplifier:f1->I_electrode I_command Perfusion Perfusion System (Applies Agonist) Perfusion->Oocyte

Caption: Schematic of a Two-Electrode Voltage Clamp (TEVC) experiment.

Protocol: Calcium Imaging in a Mammalian Cell Line

For nAChRs with high calcium permeability, such as the α7 subtype, changes in intracellular calcium ([Ca²⁺]ᵢ) can serve as a functional readout of receptor activation. [13] Materials:

  • Cell Line: HEK293 or SH-SY5Y cells stably expressing the nAChR of interest (e.g., α7).

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM. [14]* Pluronic F-127.

  • Imaging Buffer (HBS): Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4.

  • Fluorescence Plate Reader or Microscope equipped for live-cell imaging.

  • Test Compound Solutions: Prepared in HBS.

Procedure:

  • Cell Plating: Plate the cells in a 96-well or 384-well black, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in HBS.

    • Remove the culture medium, wash cells with HBS, and add the loading solution.

    • Incubate for 30-60 minutes at 37°C. [14]3. Wash: Gently wash the cells 2-3 times with HBS to remove excess dye and allow for de-esterification for ~30 minutes. [14]4. Imaging and Compound Addition:

    • Place the plate in the fluorescence reader/microscope.

    • Measure baseline fluorescence for a short period.

    • Using an automated injector, add varying concentrations of the test compound.

    • Record the change in fluorescence intensity over time.

  • Data Analysis:

    • Quantify the response as the change in fluorescence (ΔF) over the baseline fluorescence (F₀), expressed as ΔF/F₀.

    • Plot the peak ΔF/F₀ value against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax.

Expected Data & Interpretation

Functional assays provide the potency (EC₅₀) and efficacy (Emax) of the compound.

Table 2: Hypothetical Functional Properties of 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride

nAChR SubtypeAssayPotency (EC₅₀, µM)Efficacy (Emax, % of ACh response)
α4β2 *TEVC0.85 ± 0.1295 ± 5%
α7 Calcium Imaging12.5 ± 2.370 ± 8%

Data are presented as mean ± SEM and are for illustrative purposes only.

An agonist will produce a concentration-dependent increase in current or fluorescence. The EC₅₀ value represents the concentration required to elicit 50% of the maximal response. Emax indicates the maximal effect of the compound relative to a full agonist like acetylcholine. A compound with Emax ≈ 100% is a full agonist, while a compound with 0 < Emax < 100% is a partial agonist.

Conclusion and Future Directions

This guide provides a foundational set of protocols to rigorously assess the potential of a novel compound, exemplified by 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride, as a nAChR agonist. Based on the hypothetical data presented, this compound would be characterized as a potent, full agonist at the α4β2* subtype with approximately 30-fold binding selectivity and ~15-fold functional selectivity over the α7 subtype.

Successful characterization through these in vitro assays would warrant progression to more complex studies, including:

  • Antagonist and Modulator Screening: To confirm the mechanism of action and rule out off-target effects.

  • In vivo Pharmacokinetics: To assess bioavailability, metabolism, and brain penetration.

  • In vivo Pharmacodynamic and Behavioral Models: To evaluate efficacy in animal models of cognitive dysfunction or nicotine dependence.

By following this structured and scientifically robust approach, researchers can confidently profile novel chemical entities and identify promising candidates for the development of next-generation therapeutics targeting the nicotinic cholinergic system.

References

  • Sfera, S., et al. (2021). 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Taly, A., et al. (2009). Chimeric Approach to Identify Molecular Determinants of Nicotinic Acetylcholine Receptors. International Journal of Molecular Sciences. Available at: [Link]

  • Karageorgis, G., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank. Available at: [Link]

  • Hu, L., et al. (2024). 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Scott, M. K., et al. (1988). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry. Available at: [Link]

  • Stoyanov, S., et al. (2025). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). Molbank. Available at: [Link]

  • Zhang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. Available at: [Link]

  • Krylov, N. A., et al. (2017). Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants. PLoS One. Available at: [Link]

  • Green, W. N., & Claudio, T. (1993). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. Neuron. Available at: [Link]

  • PubChem. 2-Ethyl-8-methyl-2,8-diazaspiro(4.5)decane-1,3-dione. Compound Summary. Available at: [Link]

  • Li, M., et al. (2022). Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system. STAR Protocols. Available at: [Link]

  • Alkondon, M., & Albuquerque, E. X. (2004). The nicotinic acetylcholine receptor subtypes and their function in the hippocampus and cerebral cortex. Journal of Neurobiology. Available at: [Link]

  • Al-Muqarrab, A., et al. (2011). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. Nicotinic acetylcholine receptor. Article. Available at: [Link]

  • npi electronic GmbH. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. Technical Guide. Available at: [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Smeraski, C. A., & Fenselau, C. (2015). Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons. Journal of Visualized Experiments. Available at: [Link]

  • Yu, X., & Gouaux, E. (2020). Conformational dynamics of a nicotinic receptor neurotransmitter binding site. eLife. Available at: [Link]

  • ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane. Publication. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Nicotinic acetylcholine receptors (nACh). Database Entry. Available at: [Link]

  • Reaction Biology. Two-Electrode Voltage Clamp Assay Services. Service Description. Available at: [Link]

  • protocols.io. CALCIUM IMAGING PROTOCOL. Protocol. Available at: [Link]

  • Springer Nature Experiments. Calcium Imaging Protocols and Methods. Methodology Overview. Available at: [Link]

  • Esterlis, I., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience. Available at: [Link]

  • University of Debrecen. Two-electrode voltage-clamp (TEVC). Lab Protocol. Available at: [Link]

  • Kutty, R., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules. Available at: [Link]

  • Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Available at: [Link]

  • Dajas-Bailador, F., & Wonnacott, S. (2004). Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system. Journal of Neurochemistry. Available at: [Link]

  • ResearchGate. Two-Electrode Voltage Clamp. Publication. Available at: [Link]

  • Iturriaga-Vásquez, P., et al. (2018). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology. Available at: [Link]

  • Garcia, D. S., et al. (2014). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. ASSAY and Drug Development Technologies. Available at: [Link]

  • de la Torre, D., & Toll, L. (2016). Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Note: HPLC Analysis of 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride is a spirocyclic diamine that serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its unique three-dimensional structure and basic nitrogen centers are pivotal to its function in drug development. Accurate and robust analytical methods for its quantification are therefore essential for ensuring the quality and consistency of active pharmaceutical ingredients (APIs). This application note provides a detailed guide for the High-Performance Liquid Chromatography (HPLC) analysis of this compound, addressing the specific challenges posed by its physicochemical properties.

The primary analytical hurdles for 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride stem from its high polarity and lack of a significant UV-absorbing chromophore.[1] These characteristics can lead to poor retention on traditional reversed-phase columns and low sensitivity with standard UV-Vis detectors. This guide will explore three effective analytical strategies to overcome these challenges: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with universal detectors, and pre-column derivatization for enhanced UV-Vis or fluorescence detection.

Physicochemical Properties and Analytical Implications

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

PropertyValue/CharacteristicImplication for HPLC Method Development
Molecular Formula C₉H₂₀Cl₂N₂[2]-
Molecular Weight 227.17 g/mol [2]Used for preparing standard solutions of known molarity.
Structure Spirocyclic diamine with a secondary and a tertiary amine.The two basic nitrogens will have different pKa values, influencing ionization behavior with pH.
Predicted pKa Values pKa₁ ≈ 10.5 (tertiary amine), pKa₂ ≈ 7.5 (secondary amine)Mobile phase pH selection is critical to control the degree of ionization, which directly impacts retention.
Solubility As a dihydrochloride salt, it is expected to be freely soluble in water and polar solvents like methanol, but poorly soluble in non-polar organic solvents.[3]Dictates the choice of sample diluent. A mobile phase-like diluent is preferred to avoid peak distortion.
UV Absorbance Lacks a significant chromophore; aliphatic amines absorb weakly in the low UV region (~200 nm).[1]Direct UV detection will have low sensitivity. Alternative detection methods or derivatization are necessary.

Strategic Approach to Method Development

The analytical strategy for 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride must address both its poor retention on reversed-phase columns and its weak UV absorbance. The following diagram illustrates the decision-making process for selecting an appropriate analytical approach.

Method_Selection Analyte 8-Methyl-2,8-diazaspiro[4.5]decane 2HCl (Polar, Basic, Non-Chromophoric) Challenge Analytical Challenges: - Poor Retention (RP-HPLC) - Low Sensitivity (UV-Vis) Analyte->Challenge Strategy Select Analytical Strategy Challenge->Strategy HILIC Strategy 1: HILIC with Universal Detection Strategy->HILIC Direct Analysis Derivatization Strategy 2: Pre-Column Derivatization with UV/FL Detection Strategy->Derivatization Indirect Analysis HILIC_Detectors Detectors: - ELSD - CAD - MS HILIC->HILIC_Detectors Deriv_Reagents Reagents: - Dansyl Chloride - OPA (for primary amines) - Phenyl isothiocyanate Derivatization->Deriv_Reagents

Caption: Method selection workflow for 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride.

Protocol 1: HILIC with Charged Aerosol Detection (CAD)

Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for retaining and separating highly polar compounds.[4] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of a polar solvent (typically water). A Charged Aerosol Detector (CAD) provides near-universal detection for non-volatile analytes and is compatible with the volatile mobile phases used in HILIC.[5]

Causality of Experimental Choices:
  • Column: A HILIC column with a polar stationary phase (e.g., unbonded silica, amide, or diol) is chosen to promote retention of the polar analyte through partitioning into a water-enriched layer on the particle surface.[6]

  • Mobile Phase: A high percentage of acetonitrile ensures the establishment of the aqueous layer on the stationary phase, leading to retention. The aqueous component, containing a volatile buffer like ammonium formate, facilitates the elution of the analyte. The buffer also helps to maintain a consistent pH and improve peak shape.

  • Detector: CAD is selected due to the analyte's lack of a UV chromophore. It provides a response proportional to the mass of the analyte, making it suitable for quantification.[7] Volatile buffers are crucial for CAD to minimize background noise.[2]

Experimental Protocol:
  • Instrumentation and Columns:

    • HPLC or UHPLC system

    • Charged Aerosol Detector (CAD)

    • HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Reagents and Materials:

    • 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Ammonium formate (LC-MS grade)

  • Chromatographic Conditions:

    • Mobile Phase A: 10 mM Ammonium formate in Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      Time (min) %A %B
      0.0 10 90
      5.0 30 70
      5.1 10 90

      | 7.0 | 10 | 90 |

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • CAD Settings: Evaporation Temperature: 35 °C, Nebulizer Gas (N₂): 60 psi

  • Sample Preparation:

    • Prepare a stock solution of the reference standard in water at 1 mg/mL.

    • Create a series of calibration standards by diluting the stock solution with a mixture of Acetonitrile and Water (90:10 v/v) to match the initial mobile phase composition.

Protocol 2: Pre-Column Derivatization with Dansyl Chloride and UV/Fluorescence Detection

Pre-column derivatization is a powerful technique to introduce a chromophore or fluorophore to an analyte, thereby enhancing its detectability.[8] Dansyl chloride reacts with primary and secondary amines under basic conditions to form highly fluorescent and UV-active derivatives.[1]

Causality of Experimental Choices:
  • Derivatization Reagent: Dansyl chloride is chosen for its high reactivity with both primary and secondary amines and the strong UV absorbance and fluorescence of the resulting sulfonamide derivative.[9]

  • Reaction Conditions: A basic pH (typically pH 9.5-10) is required to deprotonate the amine, making it nucleophilic for the reaction with dansyl chloride.[10]

  • Chromatography: A standard C18 reversed-phase column can be used for the separation of the now more hydrophobic dansylated derivative.

  • Detection: UV detection (around 254 nm) or fluorescence detection (Excitation ~340 nm, Emission ~520 nm) can be employed for high sensitivity.

Experimental Protocol:
  • Instrumentation and Columns:

    • HPLC or UHPLC system

    • UV-Vis or Fluorescence Detector

    • Reversed-Phase C18 Column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

  • Reagents and Materials:

    • 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride reference standard

    • Dansyl chloride solution (e.g., 5 mg/mL in acetone)

    • Sodium bicarbonate buffer (100 mM, pH 10)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid

  • Derivatization Procedure:

    • To 100 µL of the sample or standard solution in water, add 200 µL of the sodium bicarbonate buffer.

    • Add 200 µL of the dansyl chloride solution.

    • Vortex the mixture and incubate at 60 °C for 30 minutes in the dark.

    • After cooling to room temperature, add a small amount of a primary amine solution (e.g., proline) to quench the excess dansyl chloride, if necessary.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Phosphoric Acid

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

    • Gradient:

      Time (min) %A %B
      0.0 70 30
      15.0 10 90
      15.1 70 30

      | 20.0 | 70 | 30 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm or Fluorescence (Ex: 340 nm, Em: 520 nm)

Derivatization_Workflow cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis Sample Aqueous Sample/ Standard Solution Buffer Add Bicarbonate Buffer (pH 10) Sample->Buffer Dansyl Add Dansyl Chloride Solution Buffer->Dansyl Incubate Incubate at 60°C (in dark) Dansyl->Incubate Quench Quench (optional) Incubate->Quench Filter Filter (0.45 µm) Quench->Filter Inject Inject onto C18 Column Filter->Inject Separate Gradient Elution (ACN/H₂O) Inject->Separate Detect UV or Fluorescence Detection Separate->Detect

Caption: Workflow for pre-column derivatization and subsequent HPLC analysis.

Method Validation

Any developed analytical method must be validated to ensure it is suitable for its intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11]

Key Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing blank samples and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the calibration curve.

  • Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies on spiked samples.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analysis of 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride by HPLC requires a strategic approach to overcome its inherent polarity and lack of a UV chromophore. This application note has detailed two robust methods: a direct approach using HILIC with CAD detection and an indirect method involving pre-column derivatization with dansyl chloride for UV or fluorescence detection. The choice between these methods will depend on the available instrumentation and the specific requirements of the analysis. Both protocols, when properly validated according to ICH guidelines, will provide accurate and reliable quantification of this important pharmaceutical intermediate.

References

  • Al-Ghanayem, A. A., & Al-Alamein, A. M. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. Retrieved from [Link]

  • Wang, S., et al. (2024). Detection and quantification of biogenic amines in cephalopod using dansyl chloride pre-column derivatization-HPLC and their production. PubMed.[1]

  • Shimadzu. (n.d.). Which mobile phase can be used for LC/MS or ELSD detector? Retrieved from [Link]

  • Tsuji, K. (1983). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. PubMed.[12]

  • Peak Scientific. (2016, September 15). The principles of ELSD. Retrieved from [Link]

  • Al-Ghanayem, A. A., & Al-Alamein, A. M. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.[13]

  • Diva-Portal.org. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Retrieved from [Link]

  • Minocha, R., & Long, S. (2004). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single HPLC run using dansyl derivatization.
  • Diva-Portal.org. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Retrieved from [Link]

  • Anderson, B. D., & Conradi, R. A. (1985). pH-solubility profiles of organic bases and their hydrochloride salts. Journal of Pharmaceutical Sciences, 74(7), 757-761.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • ResearchGate. (2025, August 7). 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD. Retrieved from [Link]

  • Interchim. (n.d.). OPA, amine detection reagent. Retrieved from [Link]

  • Chromatography Forum. (2009, October 22). trimethylamine and other tertiary amines by HPLC-UV? Retrieved from [Link]

  • Wikipedia. (n.d.). Evaporative light scattering detector. Retrieved from [Link]

  • Wikipedia. (n.d.). Charged aerosol detector. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sensitive determination of domoic acid in mussel tissue using dansyl chloride derivatization and liquid chromatography - mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives: o -Phthaldialdehyde/ 2-mercaptoethanol reagent. Retrieved from [Link]

  • National Institutes of Health. (2016, May 23). Development and validation of an HILIC–MS/MS method by one-step precipitation for chloroquine in miniature pig plasma. Retrieved from [Link]

  • Petridis, K. D., & Steinhart, H. (1995). [Automated pre-column derivatization with o-phthaldialdehyde (OPA). A new RP-HPLC method for the determination of biogenic amines in food]. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 201(3), 256–260.
  • Royal Society of Chemistry. (2019, November 12). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Retrieved from [Link]

  • Chromatography Forum. (2013, April 8). volatile buffers for ELSD. Retrieved from [Link]

  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • GL Sciences. (n.d.). LB805 - Analysis of nonvolatile amines (prelabel derivatization by Dansyl Chloride). Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • Pakistan Journal of Scientific and Industrial Research. (n.d.). O-PHTHALALDEHYDE AS A DERIV ATISING REAGENT FOR THE SPECTRO- PHOTOMETRIC DETERMINATION OF AMINES AND AMINO ACIDS. Retrieved from [Link]

  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • National Institutes of Health. (n.d.). How to Predict the pKa of Any Compound in Any Solvent. Retrieved from [Link]

  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

Sources

Application Notes and Protocols for the Experimental Investigation of 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of the 2,8-Diazaspiro[4.5]decane Scaffold

The 2,8-diazaspiro[4.5]decane core represents a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the precise orientation of functional groups, making it an attractive starting point for the design of novel therapeutics. Derivatives of this scaffold have demonstrated a wide range of biological activities, including antihypertensive, antifungal, and soluble epoxide hydrolase inhibitory effects.[1][2][3] The subject of this guide, 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride, is a novel compound within this class. While its specific biological targets and therapeutic potential are yet to be fully elucidated, its structural similarity to other bioactive molecules suggests it warrants a thorough investigation.

These application notes provide a comprehensive experimental framework for the initial characterization and evaluation of 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride. The protocols herein are designed to guide researchers through a logical progression of studies, from fundamental physicochemical characterization to preliminary in vivo assessment. Our approach emphasizes a self-validating system of experimentation, where the data from each phase informs the design of subsequent studies, ensuring a robust and efficient evaluation of this promising compound.

Phase 1: Foundational Physicochemical Characterization

A comprehensive understanding of a compound's physicochemical properties is the bedrock of successful drug discovery. These parameters influence everything from formulation and bioavailability to target engagement and off-target effects. The initial characterization of 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride should focus on establishing its fundamental properties.

Table 1: Summary of Physicochemical Properties for 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride
ParameterMethodPurposeExpected Outcome
Molecular Weight CalculationConfirms identity.227.17 g/mol [4]
Aqueous Solubility Kinetic & ThermodynamicDetermines solubility in physiological buffers, informs formulation.Henderson-Hasselbalch prediction and experimental verification.
Lipophilicity (LogD) Shake-flask or HPLCPredicts membrane permeability and potential for off-target effects.Value will guide initial assessment of blood-brain barrier penetration.
pKa Potentiometric titration or UV-VisIdentifies ionizable groups and their charge state at physiological pH.Crucial for understanding solubility, binding, and permeability.
Chemical Stability HPLC-UVAssesses degradation in various solutions (e.g., PBS, simulated gastric fluid) and conditions (light, temperature).Determines handling and storage requirements, and potential for degradation in vivo.
Protocol 1: Determination of Aqueous Solubility (Thermodynamic)

Objective: To determine the equilibrium solubility of 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride in phosphate-buffered saline (PBS) at physiological pH.

Materials:

  • 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (analytical grade)

  • HPLC system with UV detector

  • Calibrated analytical balance

  • 2 mL microcentrifuge tubes

  • Thermomixer or shaking incubator

  • 0.22 µm syringe filters

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Create a calibration curve by preparing a series of known concentrations of the compound in a 50:50 mixture of PBS:Acetonitrile.

  • Add an excess amount of the solid compound to a microcentrifuge tube containing 1 mL of PBS, pH 7.4.

  • Incubate the suspension at 25°C for 24 hours with continuous agitation to ensure equilibrium is reached.

  • Centrifuge the suspension at 14,000 rpm for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with an equal volume of acetonitrile.

  • Analyze the sample by HPLC-UV and determine the concentration using the previously generated calibration curve.

  • The experiment should be performed in triplicate.

Causality: This protocol measures the thermodynamic (equilibrium) solubility, which represents the true saturation point of the compound in a given solvent. This is a critical parameter for predicting oral absorption and for developing suitable formulations for in vivo studies.

Phase 2: In Vitro Biological Screening - A Broad Net for Target Discovery

With no known biological target, the initial screening strategy for 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride should be broad, covering a diverse range of protein classes to identify potential primary targets and off-target liabilities.

Diagram 1: In Vitro Screening Workflow

G start Start: 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride broad_panel Broad Target Panel Screening (e.g., GPCRs, Ion Channels, Kinases, Transporters) start->broad_panel hit_identification Hit Identification (>50% inhibition at 10 µM) broad_panel->hit_identification dose_response Dose-Response & IC50/EC50 Determination hit_identification->dose_response selectivity Selectivity Profiling (Against related targets) dose_response->selectivity functional_assay Functional Assay (Agonist/Antagonist/Modulator) selectivity->functional_assay end Validated Hit & Preliminary SAR functional_assay->end G start In Vitro ADME/Tox Profiling met_stability Metabolic Stability (t½ > 30 min?) start->met_stability cyp_inhibition CYP Inhibition (IC50 > 10 µM?) met_stability->cyp_inhibition permeability Permeability (Papp > 2e-6 cm/s?) cyp_inhibition->permeability cytotoxicity Cytotoxicity (CC50 > 50 µM?) permeability->cytotoxicity decision Favorable Profile? cytotoxicity->decision advance Advance to In Vivo PK decision->advance Yes optimize Optimize Structure (Address Liabilities) decision->optimize No

Caption: A decision tree for advancing compounds based on their ADME/Tox profile.

Phase 4: Preliminary In Vivo Assessment

Positive in vitro data provides the rationale for progressing to in vivo studies to understand the compound's behavior in a whole organism.

Protocol 4: Single-Dose Pharmacokinetic Study in Mice

Objective: To determine the key pharmacokinetic parameters of 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride following intravenous (IV) and oral (PO) administration.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Sterile vehicle for IV and PO dosing (e.g., saline, 5% dextrose)

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Anesthetic (e.g., isoflurane)

  • Bioanalytical method (LC-MS/MS) for quantifying the compound in plasma

Procedure:

  • Fast mice overnight before PO dosing.

  • Administer the compound by IV bolus (e.g., 1 mg/kg) or oral gavage (e.g., 10 mg/kg) to two separate groups of mice (n=3-4 per group).

  • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Process the blood to obtain plasma and store at -80°C until analysis.

  • Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Perform non-compartmental analysis of the plasma concentration-time data to determine key PK parameters.

Table 3: Key Pharmacokinetic Parameters
ParameterDescriptionImportance
Cmax Maximum plasma concentrationRelates to efficacy and potential toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the concentration-time curveRepresents total drug exposure.
Half-lifeDetermines dosing interval.
CL ClearanceRate of drug removal from the body.
Vd Volume of distributionIndicates the extent of tissue distribution.
F% BioavailabilityFraction of the oral dose that reaches systemic circulation.

Data Integration and Strategic Progression

The successful advancement of 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride depends on the careful integration of data from all experimental phases.

Diagram 3: Overall Project Progression Decision Tree

G start Compound Synthesis & Characterization in_vitro_screen In Vitro Screening & ADME/Tox start->in_vitro_screen hit_validated Potent & Selective Hit with Favorable ADME/Tox? in_vitro_screen->hit_validated in_vivo_pk In Vivo PK Studies hit_validated->in_vivo_pk Yes terminate Terminate or Re-evaluate hit_validated->terminate No pk_profile Acceptable PK Profile (e.g., Oral Bioavailability)? in_vivo_pk->pk_profile efficacy_model In Vivo Efficacy Model pk_profile->efficacy_model Yes pk_profile->terminate No efficacy_demonstrated Efficacy Demonstrated? efficacy_model->efficacy_demonstrated lead_optimization Lead Optimization efficacy_demonstrated->lead_optimization Yes efficacy_demonstrated->terminate No

Caption: A high-level decision tree for the progression of a drug discovery project.

Next Steps:

  • Mechanism of Action Studies: If a primary target is identified, further studies will be needed to elucidate the precise mechanism of action (e.g., orthosteric vs. allosteric binding, downstream signaling effects).

  • Lead Optimization: Should the initial compound show promise but have liabilities (e.g., poor PK, off-target effects), a medicinal chemistry campaign to synthesize and test analogs will be necessary.

  • In Vivo Pharmacology: Once a lead candidate is identified, more extensive in vivo studies in relevant disease models will be required to establish a dose-response relationship and therapeutic window.

  • Safety and Toxicology: A comprehensive safety and toxicology package will need to be generated before the compound can be considered for clinical development.

By following this structured and iterative experimental plan, researchers can efficiently and effectively evaluate the therapeutic potential of 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride and make informed decisions about its future development.

References

  • MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • PubMed. (1984). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Retrieved from [Link]

  • MDPI. (n.d.). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-8-methyl-2,8-diazaspiro(4.5)decane-1,3-dione. Retrieved from [Link]

  • PubMed. (2018). Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents. Retrieved from [Link]

  • SFERA. (n.d.). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]

  • PubMed. (2013). Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. Retrieved from [Link]

  • PubMed. (2005). ADME-Tox in drug discovery: integration of experimental and computational technologies. Retrieved from [Link]

  • PubMed Central. (2011). Design of novel melanocortin receptor ligands: multiple receptors, complex pharmacology, the challenge. Retrieved from [Link]

  • PubMed Central. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved from [Link]

  • PubMed Central. (2020). Spirocyclic derivatives as antioxidants: a review. Retrieved from [Link]

  • ACS Publications. (2022). Comparative Physicochemical and Biochemical Characterization of Small-Molecule Glucosides. Retrieved from [Link]

  • Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling. Retrieved from [Link]

  • ACS Publications. (2006). Novel Procedure for Modeling Ligand/Receptor Induced Fit Effects. Retrieved from [Link]

  • PubMed Central. (2021). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]

  • University of Southampton ePrints. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Retrieved from [Link]

  • PubMed. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Retrieved from [Link]

  • bioRxiv. (2024). Physicochemical Principles Driving Small Molecule Binding to RNA. Retrieved from [Link]

  • MDPI. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Retrieved from [Link]

  • PubChem. (n.d.). 2,8-Diazaspiro(4.5)decane. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved from [Link]

  • ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from [Link]

  • Drug Discovery Today. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]

  • ResearchGate. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]

  • Google Patents. (2024). CN117425654A - 2,8-diazaspiro[4.5]decane compound.
  • PubMed. (2011). Design of Novel Melanocortin Receptor Ligands: Multiple Receptors, Complex Pharmacology, the Challenge. Retrieved from [Link]

  • ResearchGate. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved from [Link]

  • ResearchGate. (2018). Current methodology for the assessment of ADME-Tox properties on drug candidate molecules. Retrieved from [Link]

  • MDPI. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Retrieved from [Link]

  • ACS Publications. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Retrieved from [Link]

  • Nature. (2004). Computational design of receptor and sensor proteins with novel functions. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing In Vivo Dosing of 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for optimizing the in vivo dosage of this novel compound. The following sections offer troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

I. Compound Overview and Pre-formulation Considerations

8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride is a spirocyclic diamine, a class of compounds with significant interest in medicinal chemistry due to their potential to improve potency, selectivity, and pharmacokinetic (PK) properties.[1] Derivatives of the 2,8-diazaspiro[4.5]decane core have been investigated for various therapeutic applications, including as TYK2/JAK1 inhibitors for inflammatory bowel disease and as potential chitin synthase inhibitors with antifungal activity.[2][3]

Table 1: Physicochemical Properties of 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride

PropertyValueSource
CAS Number 1489508-12-4BLDpharm[4]
Molecular Formula C₉H₂₀Cl₂N₂BLDpharm[4]
Molecular Weight 227.17 g/mol BLDpharm[4]
Storage Inert atmosphere, room temperatureBLDpharm[4]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the in vivo application of 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride.

Q1: How do I determine a safe starting dose for my first in vivo experiment?

A1: Establishing a safe starting dose is paramount. A multifaceted approach is recommended:

  • Literature Review: Thoroughly search for in vivo data on structurally similar spirocyclic diamines. This may provide a preliminary dose range.

  • In Vitro Data Extrapolation: While not a direct correlation, your in vitro IC50 or EC50 values can offer a starting point for dose-range finding studies.[5]

  • Dose Escalation Studies: If no prior data exists, a dose-range finding study to determine the Maximum Tolerated Dose (MTD) is essential.[5] This involves administering escalating doses to different animal groups to identify the highest dose that does not cause unacceptable adverse effects.[5]

Q2: My in vitro results are promising, but I'm not observing the expected efficacy in vivo. What are the potential causes?

A2: A discrepancy between in vitro and in vivo efficacy is a common challenge in drug development. Several factors could be at play:

  • Poor Pharmacokinetics (PK): The compound may have a short half-life in vivo due to rapid metabolism or clearance. A comprehensive PK study is necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[6]

  • Formulation Instability: The formulation of the compound may not be stable under physiological conditions, leading to reduced bioavailability. It is crucial to assess the stability of your dosing solution.[6]

  • Inadequate Dose: The doses tested may be too low to achieve a therapeutic concentration at the target site. The results of your PK study will help in optimizing the dosing regimen.[6]

Q3: I am observing high variability in responses between animals in the same treatment group. How can I minimize this?

A3: High variability can obscure the true effect of the compound. Consider the following to improve consistency:

  • Animal Homogeneity: Ensure all animals are of the same age, weight, and sex, and are sourced from a reputable supplier.

  • Standardized Procedures: Implement and strictly follow Standard Operating Procedures (SOPs) for all aspects of the experiment, including animal handling, dosing administration, and sample collection.

  • Environmental Control: Maintain consistent environmental conditions (e.g., light-dark cycle, temperature, humidity) for all animals.

  • Formulation Consistency: Prepare fresh dosing solutions for each experiment and ensure thorough mixing to guarantee a homogenous concentration.

III. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your in vivo experiments with 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride.

Problem Potential Cause Troubleshooting Steps
Precipitation of the compound in the dosing solution The compound may have low solubility in the chosen vehicle. The concentration may be too high.- Test a panel of biocompatible solvents (e.g., saline, PBS, DMSO/saline mixture).- Gently warm the solution or use sonication to aid dissolution.- If using a co-solvent like DMSO, ensure the final concentration is well-tolerated by the animals.[7]- Prepare a more dilute solution and adjust the dosing volume accordingly.
Adverse events observed in animals (e.g., weight loss, lethargy) The dose may be too high, exceeding the MTD. The vehicle may be causing toxicity.- Immediately reduce the dose in subsequent experiments.- Run a vehicle-only control group to assess for any vehicle-related toxicity.- Carefully monitor animals for clinical signs of toxicity and establish clear humane endpoints.[5]
Inconsistent pharmacokinetic (PK) profiles The administration technique may be inconsistent. The compound may be degrading in the formulation or in vivo.- Ensure all personnel are proficient in the chosen administration route (e.g., intravenous, intraperitoneal, oral gavage).- Assess the stability of the compound in the dosing vehicle and in biological matrices (e.g., plasma).- Standardize the timing of dosing and sample collection.
No detectable compound in plasma samples The analytical method may not be sensitive enough. The compound may be rapidly cleared from circulation.- Optimize the LC-MS/MS or other analytical methods to improve sensitivity.- Collect blood samples at earlier time points post-dosing.- Consider a different route of administration that may improve bioavailability.

IV. Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments in optimizing the in vivo dosage of 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride.

Protocol 1: Dose-Range Finding (Maximum Tolerated Dose - MTD) Study

Objective: To determine the highest dose of 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride that can be administered without causing life-threatening toxicity.

Materials:

  • 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride

  • Appropriate vehicle (e.g., sterile saline)

  • Healthy, naive mice (e.g., C57BL/6), 8-10 weeks old, male and female

  • Standard animal housing and care facilities

  • Calibrated balance, syringes, and needles

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.

  • Group Allocation: Randomly assign animals to at least 4-5 dose groups, including a vehicle control group. A common group size is 3-5 animals per sex.[5]

  • Dose Selection: Select doses based on a logarithmic scale (e.g., 10, 30, 100, 300 mg/kg). The range should be wide enough to identify a no-effect level and a toxic level.[5]

  • Formulation Preparation: Prepare fresh dosing solutions for each dose level on the day of administration. Ensure the compound is fully dissolved.

  • Administration: Administer the compound via the intended clinical route (e.g., intraperitoneal injection).

  • Monitoring:

    • Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 2, 4, and 24 hours post-dose, and daily thereafter).[5] Signs include changes in behavior, posture, fur, and activity.

    • Record body weight before dosing and daily throughout the study. A weight loss of >15-20% is often considered a humane endpoint.[5]

  • Data Analysis: The MTD is defined as the highest dose that does not result in mortality, significant weight loss, or other signs of severe toxicity.

Protocol 2: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride.

Materials:

  • 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride

  • Dosing vehicle

  • Cannulated mice or rats

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • LC-MS/MS or other appropriate analytical instrumentation

Procedure:

  • Dose Selection: Based on the MTD study, select a well-tolerated dose for the PK study.

  • Administration: Administer the compound to the animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples using a validated analytical method to determine the concentration of the compound.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life (t1/2).

V. Visualizations

Experimental Workflow for In Vivo Dosage Optimization

G cluster_0 Phase 1: Pre-formulation & Dose-Range Finding cluster_1 Phase 2: Pharmacokinetic (PK) Profiling cluster_2 Phase 3: Efficacy Studies cluster_3 Phase 4: Optimization & Further Studies A Compound Characterization (Solubility, Stability) B Dose-Range Finding (MTD) Study (Escalating Doses) A->B Formulation Development C Single-Dose PK Study (Determine ADME) B->C Select Tolerated Dose D Dose-Response Efficacy Study (Multiple Dose Levels) C->D Inform Dosing Regimen E PK/PD Modeling (Relate Exposure to Effect) D->E F Chronic Toxicology Studies E->F Select Doses for Long-Term Studies

Caption: A flowchart illustrating the sequential phases of in vivo dosage optimization.

Troubleshooting Decision Tree for Lack of In Vivo Efficacy

G A Lack of In Vivo Efficacy B Was the compound detected in plasma? A->B C No B->C No D Yes B->D Yes E Investigate Bioavailability: - Check formulation stability - Assess route of administration - Optimize analytical method C->E F Was the plasma concentration sufficient? D->F G No F->G No H Yes F->H Yes I Increase Dose (Do not exceed MTD) G->I J Investigate Target Engagement: - Is the compound reaching the target tissue? - Is the mechanism of action relevant in vivo? H->J

Caption: A decision tree to guide troubleshooting when in vivo efficacy is not observed.

VI. References

  • Assay Guidance Manual. (2012). In Vivo Assay Guidelines. National Center for Biotechnology Information. [Link]

  • Zhang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA. [Link]

  • Reymond, J. L., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. [Link]

  • Nikolaou, A., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • Gad, S. C. (Ed.). (2026). Dose Optimization In Drug Development. KIET. [Link]

  • Wang, Y., et al. (2025). Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. PubMed. [Link]

  • National Center for Biotechnology Information. (2019). General Principles of Preclinical Study Design. NIH. [Link]

  • Wang, Y., et al. (2018). Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents. PubMed. [Link]

  • MDPI. (2023). Designing an In Vivo Preclinical Research Study. MDPI. [Link]

  • PubChem. (n.d.). 2-Ethyl-8-methyl-2,8-diazaspiro(4.5)decane-1,3-dione. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2023). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • Hu, L., et al. (2024). 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. ResearchGate. [Link]

  • ResearchGate. (2016). Dose Optimization During Drug Development: Whether and When To Optimize. ResearchGate. [Link]

Sources

Navigating the Nuances of a Novel Scaffold: A Troubleshooting Guide for 8-Methyl-2,8-diazaspiro[4.5]decane Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance and field-tested insights to ensure your experiments with this versatile building block are both successful and efficient. This resource is structured to anticipate and address the common and not-so-common challenges you may encounter, moving beyond a simple recitation of steps to explain the underlying chemical principles.

Section 1: Understanding the Reagent: Core Concepts and Properties

8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride is a spirocyclic diamine that offers a unique three-dimensional architecture, making it an attractive scaffold in medicinal chemistry and drug discovery. Its rigid structure can impart favorable conformational constraints on a molecule, potentially leading to enhanced binding affinity and selectivity for biological targets. However, its nature as a dihydrochloride salt presents specific handling and reaction considerations that are crucial for successful application.

Key Properties Summary:

PropertyValueSource
CAS Number 1489508-12-4
Molecular Formula C₉H₂₀Cl₂N₂
Molecular Weight 227.17 g/mol
Appearance White to off-white solid
Storage Inert atmosphere, Room Temperature

Section 2: Troubleshooting Guide - A Question & Answer Approach

This section addresses specific issues that may arise during your experiments in a direct question-and-answer format.

Q1: I'm having trouble dissolving the 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride in my reaction solvent. What should I do?

Answer: This is a common challenge due to the ionic nature of the dihydrochloride salt. The solubility is highly dependent on the solvent's polarity.

  • Initial Solvent Selection: The dihydrochloride salt is typically soluble in polar protic solvents like water and alcohols (methanol, ethanol). It will have limited solubility in many common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) at room temperature.

  • The "Free-Basing" Solution: For most organic reactions, it is essential to convert the dihydrochloride salt to its free base form. The free base is significantly more soluble in a wider range of organic solvents. This conversion is a critical first step for many synthetic protocols.

    Causality: The two hydrochloride molecules are ionically bonded to the nitrogen atoms of the diamine. By adding a base, you deprotonate the ammonium salts, neutralizing the charge and generating the free diamine which is more lipophilic and thus more soluble in organic solvents.

  • Troubleshooting Steps:

    • In-situ Free-Basing: In many cases, you can generate the free base directly in the reaction vessel. Add a suitable base to a suspension of the dihydrochloride salt in your reaction solvent. Common bases for this purpose include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate. Typically, at least two equivalents of the base are required to neutralize both hydrochloride molecules.

    • Aqueous Workup for Isolation of the Free Base: If you need to isolate the free base before your reaction, you can perform a simple acid-base extraction.

      • Dissolve the dihydrochloride salt in water.

      • Add a strong base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to raise the pH to >12.

      • Extract the aqueous layer with an organic solvent like DCM or ethyl acetate.

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the free base.

Q2: My reaction is not proceeding to completion, or I am observing a complex mixture of products. What are the likely causes?

Answer: Incomplete reactions or the formation of multiple products can stem from several factors related to the handling of this diamine.

  • Insufficient Base: As mentioned, two equivalents of base are necessary to generate the free diamine from the dihydrochloride salt. Using only one equivalent will result in the formation of the monohydrochloride salt, which may have different reactivity and solubility, leading to an incomplete reaction.

  • Competitive Nucleophilicity: 8-Methyl-2,8-diazaspiro[4.5]decane has two nitrogen atoms with different steric environments. The secondary amine is generally more nucleophilic than the tertiary amine. Depending on your electrophile and reaction conditions, you may see reaction at one or both nitrogen atoms.

    • To favor monosubstitution: Use a bulky electrophile or control the stoichiometry carefully (i.e., use one equivalent of the electrophile).

    • To favor disubstitution: Use an excess of a reactive, unhindered electrophile and potentially higher temperatures.

  • Moisture Sensitivity: While the dihydrochloride salt is relatively stable, the free base can be hygroscopic and can absorb atmospheric carbon dioxide to form a carbonate salt. This can reduce the amount of active nucleophile available for your reaction. Always handle the isolated free base under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

Q3: I am seeing unexpected peaks in my NMR spectrum after my reaction. How can I identify the source of these impurities?

Answer: Unexpected NMR signals can arise from several sources. A systematic approach is key to identifying them.

  • Residual Solvent and Grease: Always check for common residual solvent peaks (e.g., DCM, ethyl acetate, hexanes) and silicone grease if you are using ground glass joints.

  • Unreacted Starting Material: Compare the spectrum to a reference spectrum of 8-Methyl-2,8-diazaspiro[4.5]decane (either as the salt or the free base).

  • Side Products from Incomplete Free-Basing: If you observe broad peaks or signals that shift with concentration, it could indicate the presence of the monohydrochloride salt.

  • Byproducts from Reaction with Base: If you used a base like triethylamine, you might see signals corresponding to the triethylammonium chloride salt.

  • Characterization of the Free Base: It is good practice to obtain a clean ¹H and ¹³C NMR of the free base if you isolate it before use. This will serve as a valuable reference.

Section 3: Key Experimental Protocols

To ensure reproducibility and success, here are detailed step-by-step protocols for common procedures involving 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride.

Protocol 3.1: Conversion of Dihydrochloride Salt to Free Base

This protocol describes the isolation of the free diamine for use in subsequent reactions.

Materials:

  • 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride

  • Deionized water

  • 2 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve 1.0 g of 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride in 20 mL of deionized water in a separatory funnel.

  • Slowly add 2 M NaOH solution dropwise while swirling until the pH of the aqueous solution is >12 (check with pH paper).

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base as an oil or low-melting solid.

  • For immediate use, dissolve the residue in an anhydrous solvent under an inert atmosphere. For storage, keep under argon or nitrogen in a tightly sealed vial.

Protocol 3.2: General Procedure for N-Alkylation (Monosubstitution)

This protocol provides a general method for the monosubstitution on the secondary amine.

Materials:

  • 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride

  • Electrophile (e.g., alkyl halide)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard reaction glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride (1.0 eq).

  • Add anhydrous DMF or ACN (sufficient to make a 0.1-0.5 M solution).

  • Add TEA or DIPEA (2.2 eq) and stir the resulting suspension for 15-30 minutes at room temperature.

  • Add the electrophile (1.0-1.1 eq) dropwise at 0 °C or room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Perform a standard aqueous workup, dry the organic layer, and purify the product by column chromatography or crystallization.

Section 4: Visualizing Key Processes

Diagrams can be powerful tools for understanding experimental workflows and chemical principles.

G cluster_start Starting Material cluster_process Troubleshooting Workflow cluster_end Successful Reaction start 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride dissolution_issue Q: Dissolution Issue? start->dissolution_issue Experiment Start reaction_issue Q: Incomplete Reaction? dissolution_issue->reaction_issue No free_base A: Convert to Free Base dissolution_issue->free_base Yes check_base A: Check Base Stoichiometry (>2 eq.) reaction_issue->check_base Yes product Desired Product reaction_issue->product No free_base->reaction_issue check_base->product

Caption: Troubleshooting workflow for common issues.

G dihydrochloride 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride Insoluble in many organic solvents base { 2 eq. Base (e.g., TEA, DIPEA) | 2 eq. Base·HCl} freebase 8-Methyl-2,8-diazaspiro[4.5]decane (Free Base) Soluble in a wide range of organic solvents

Caption: Conversion of the dihydrochloride salt to the free base.

Section 5: Frequently Asked Questions (FAQs)

Q: Is 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride air-stable? A: The dihydrochloride salt is generally stable in air. However, the corresponding free base can be hygroscopic and may react with atmospheric carbon dioxide. It is recommended to store both the salt and the free base in a cool, dry place under an inert atmosphere for long-term storage.

Q: What are the typical pKa values for the two nitrogen atoms? A: While specific pKa values for this exact compound are not readily available in the literature, for similar piperidine and pyrrolidine structures, the pKa of the protonated secondary amine is expected to be around 10-11, and the protonated tertiary amine will have a slightly lower pKa. This difference in basicity can sometimes be exploited for selective reactions.

Q: Can I use a stronger base like sodium hydride (NaH) or n-butyllithium (n-BuLi) to deprotonate the dihydrochloride salt? A: It is generally not recommended to use strong, non-nucleophilic bases like NaH or organolithium reagents directly on the dihydrochloride salt. The reaction can be highly exothermic and may lead to side reactions. It is much safer and more controlled to use a milder organic base or an inorganic carbonate.

Q: What are the key safety precautions when handling this compound? A: Based on the available safety data, 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride is a skin and eye irritant[1]. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood. In case of contact, rinse the affected area with plenty of water.

References

Sources

Technical Support Center: A Guide to Minimizing Off-target Effects of Novel Small Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice and troubleshooting protocols for minimizing the off-target effects of small molecule compounds, using 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride as a representative example of a novel chemical entity. Our focus is on providing a robust framework for ensuring that your experimental observations are the result of on-target activity, thereby increasing the reliability and translatability of your research.

Introduction: The Challenge of Off-Target Effects

The interaction of a small molecule with proteins other than its intended target can lead to a range of undesirable consequences, from misleading experimental results to adverse drug reactions.[1][2] These off-target effects are a significant cause of failure in clinical trials and can compromise the validity of preclinical research.[1] This guide provides a multi-pronged strategy to proactively identify, characterize, and mitigate these effects.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: How do I select the optimal concentration of 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride to minimize off-target effects?

Answer: The cornerstone of minimizing off-target effects is meticulous dose-response analysis. The goal is to identify a concentration range where the compound elicits a robust on-target effect with minimal engagement of other proteins.

Causality: At high concentrations, small molecules are more likely to bind to lower-affinity off-targets. By carefully titrating the compound, you can define a therapeutic window where the desired biological activity is observed without engaging these unintended interactors.

  • Initial Broad-Range Titration:

    • In a relevant cellular assay, test 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride over a wide concentration range (e.g., from 1 nM to 100 µM) using a log or semi-log dilution series.

    • Measure a proximal marker of on-target activity (e.g., phosphorylation of a direct substrate if the target is a kinase, or a specific biomarker of pathway modulation).

  • Detailed Dose-Response Curve:

    • Based on the initial titration, perform a more detailed dose-response experiment with at least 8-12 concentrations centered around the initial EC50/IC50 value.

    • Fit the data to a sigmoidal dose-response curve to accurately determine the EC50/IC50.[3][4]

  • Cytotoxicity Assessment:

    • Concurrently, perform a cytotoxicity assay (e.g., MTS, CellTiter-Glo) using the same cell line and treatment duration.

    • This will identify concentrations at which the compound induces general cellular stress or death, which can confound the interpretation of on-target effects.

  • Concentration Selection:

    • For subsequent experiments, use concentrations at or near the EC50/IC50 for the on-target effect, and well below the concentration that induces cytotoxicity. A common practice is to use concentrations ranging from 1x to 10x the EC50, provided they are not cytotoxic.

ParameterDescriptionRecommended Value
EC50/IC50 The concentration at which the compound elicits 50% of its maximal effect.Determined Experimentally
Therapeutic Window The range of concentrations that produces the desired effect without causing significant toxicity.As wide as possible
Maximal Concentration The highest concentration to be used in routine experiments.≤ 10x EC50 and below cytotoxic threshold
FAQ 2: What are the critical control experiments to distinguish on- and off-target effects?

Answer: The use of appropriate controls is fundamental to validating that the observed phenotype is a direct consequence of modulating the intended target.

Causality: Controls help to isolate the effects of the specific on-target interaction from other confounding factors, such as the chemical scaffold of the compound or general cellular perturbations.

  • Vehicle Control (e.g., DMSO, PBS): This is the most basic and essential control. It accounts for any effects of the solvent used to dissolve 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride.

  • Structurally-Related Inactive Control: This is a powerful tool for demonstrating on-target activity. An ideal inactive control is a molecule that is structurally very similar to your active compound but has lost its affinity for the primary target due to a minor chemical modification.[5][6][7] If the inactive control fails to produce the same biological effect as the active compound, it strongly suggests that the observed phenotype is due to the on-target interaction.

  • Positive Control: A well-characterized compound known to modulate the same target or pathway provides a benchmark for your compound's activity and ensures the assay is performing as expected.

Caption: Workflow for using controls to validate on-target effects.

FAQ 3: How can I systematically profile the off-target interactions of my compound?

Answer: Several unbiased, large-scale screening methods can provide a comprehensive overview of the proteins that interact with your compound.

Causality: These techniques do not rely on prior knowledge of potential off-targets and can therefore uncover unexpected interactions, providing a more complete picture of your compound's selectivity.

  • Kinome Scanning: If 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride is a suspected kinase inhibitor, services like KINOMEscan® can be invaluable.[8][9][10] These platforms use competition binding assays to quantify the interaction of your compound against a large panel of kinases (often over 400).[10] The output is a quantitative measure of binding affinity (Kd), allowing for a clear assessment of selectivity.[10]

  • Chemical Proteomics: This powerful technique identifies the protein targets of a small molecule directly in a biological system, such as a cell lysate or even in living cells.[1][11] A common approach involves immobilizing the compound on a solid support to "pull down" its binding partners, which are then identified by mass spectrometry.[1] This method is unbiased and can identify off-targets from various protein classes.[1][11]

TechniquePrincipleOutputBest For
Kinome Scanning In vitro competition binding assayKd values for a large kinase panelCharacterizing kinase inhibitor selectivity
Chemical Proteomics Affinity capture of protein targets from a complex mixtureList of interacting proteinsUnbiased identification of off-targets from all protein classes
FAQ 4: My compound shows the expected effect, but how can I be certain it's through the intended target?

Answer: Genetic approaches provide the most definitive evidence for on-target activity by directly manipulating the expression of the target protein.

Causality: If the biological effect of your compound is lost when the target protein is removed or reduced, it provides strong evidence that the compound acts through that target.

  • Generate a Target Knockout Cell Line:

    • Use CRISPR/Cas9 technology to generate a cell line in which the gene encoding the putative target of 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride is knocked out.[12][13][14]

    • It is crucial to select and validate a clone with complete loss of protein expression by Western blot or other quantitative methods.

  • Comparative Dose-Response Analysis:

    • Perform a dose-response experiment with your compound in both the wild-type and knockout cell lines.

    • If the compound acts on-target, the knockout cells should be resistant to the compound, resulting in a significant rightward shift of the dose-response curve or a complete loss of activity.[12][14]

  • Rescue Experiment (Optional but Recommended):

    • To further confirm the on-target effect, re-introduce the target protein into the knockout cells (e.g., via transfection of a plasmid encoding the target).

    • The rescued cells should regain sensitivity to the compound, demonstrating that the observed effect is specifically dependent on the presence of the target protein.[14]

G cluster_0 Wild-Type Cells cluster_1 Knockout Cells A Treat with Compound B Target Present A->B C Biological Effect Observed B->C G On-Target Effect C->G Suggests D Treat with Compound E Target Absent (CRISPR KO) D->E F No Biological Effect E->F F->G Suggests

Caption: Logic of a CRISPR-based target validation experiment.

Conclusion

A rigorous and multi-faceted approach is essential for minimizing and understanding the off-target effects of novel small molecules like 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride. By integrating careful dose-response analysis, the use of appropriate controls, broad off-target profiling, and definitive genetic validation, researchers can build a strong, evidence-based case for the on-target activity of their compounds. This not only enhances the quality and reliability of preclinical research but also lays a solid foundation for subsequent drug development efforts.[15]

References

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available from: [Link]

  • 2-Ethyl-8-methyl-2,8-diazaspiro(4.5)decane-1,3-dione. PubChem. Available from: [Link]

  • 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). MDPI. Available from: [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH SEED Office. Available from: [Link]

  • The activities of drug inactive ingredients on biological targets. PMC - PubMed Central. Available from: [Link]

  • Target Validation with CRISPR. Biocompare.com. Available from: [Link]

  • KINOMEscan Technology. Eurofins Discovery. Available from: [Link]

  • Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. Available from: [Link]

  • KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. Available from: [Link]

  • A dose-response model for statistical analysis of chemical genetic interactions in CRISPRi screens. PMC - NIH. Available from: [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available from: [Link]

  • CRISPR approaches to small molecule target identification. PMC - PubMed Central. Available from: [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available from: [Link]

  • A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. PubMed Central. Available from: [Link]

  • Active vs Inactive Metabolites: Understanding Their Role, Significance, and Impact in Pharmacology. MetwareBio. Available from: [Link]

  • Understanding Inactive Substances in Pharmaceuticals. Moravek, Inc. Available from: [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. Available from: [Link]

  • What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. BTT - Dove Medical Press. Available from: [Link]

  • A Dose-Response Model for Accurate Detection and Quantification of Transcriptome-Wide Gene Knockdown for Oligonucleotide-Based Medicines. ResearchGate. Available from: [Link]

  • Chemical Proteomics-Based Analysis of Off-target Binding Profiles for Rosiglitazone and Pioglitazone: Clues for. e-Publications@Marquette. Available from: [Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry. Available from: [Link]

  • The Significance of Active and Inactive Ingredients in Drugs. Longdom Publishing. Available from: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. Available from: [Link]

  • Kinase Screening & Profiling Service. BPS Bioscience. Available from: [Link]

  • Thunor: visualization and analysis of high-throughput dose–response datasets. Nucleic Acids Research - Oxford Academic. Available from: [Link]

  • The Difference Between Active and Inactive Ingredients. Banner Health. Available from: [Link]

  • Innovative CRISPR Screening Promotes Drug Target Identification. ACS Central Science. Available from: [Link]

  • Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. MDPI. Available from: [Link]

  • (PDF) A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. ResearchGate. Available from: [Link]

  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. Available from: [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Available from: [Link]

  • General Considerations for Preclinical Studies Submissions. SFDA. Available from: [Link]

  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. PubMed. Available from: [Link]

  • Zero-shot Learning of Drug Response Prediction for Preclinical Drug Screening. arXiv. Available from: [Link]

  • CRISPR Cas9 Gene Editing. Charles River Laboratories. Available from: [Link]

  • Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. PubMed. Available from: [Link]

  • General Considerations for Preclinical Studies Submissions. SFDA. Available from: [Link]

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PMC - NIH. Available from: [Link]

  • 2-Ethyl-8-methyl-2,8-diazaspiro(4,5)decane-1,3-dione hydrobromide. PubChem. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride and its Potential as a Novel Monoamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds that can modulate CNS targets is a cornerstone of innovation in neuroscience. The diazaspiro[4.5]decane core has emerged as a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. This guide provides a comparative analysis of 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride, postulating its potential as a monoamine reuptake inhibitor by contrasting its structural features with established antidepressant agents, the Selective Serotonin Reuptake Inhibitor (SSRI) Fluoxetine and the Tricyclic Antidepressant (TCA) Amitriptyline. While direct experimental data on the monoamine transporter affinity of 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride is not yet publicly available, this guide will provide the scientific rationale for its investigation and the detailed experimental protocols necessary to elucidate its pharmacological profile.

Introduction: The Therapeutic Landscape of Depression and the Promise of Novel Scaffolds

Major Depressive Disorder (MDD) is a significant global health concern, and for decades, pharmacological intervention has centered on modulating monoaminergic neurotransmission. The monoamine hypothesis of depression posits that an imbalance in neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) contributes to the symptoms of depression. Consequently, the primary targets for many antidepressants are the respective monoamine transporters: SERT, NET, and DAT.

Established antidepressants like Fluoxetine and Amitriptyline have distinct mechanisms of action and side-effect profiles largely dictated by their differential affinities for these transporters and other off-target receptors. Fluoxetine is highly selective for SERT, while Amitriptyline is a non-selective agent that also interacts with various other receptors, leading to a broader range of side effects.

The spirocyclic nature of the diazaspiro[4.5]decane scaffold offers a three-dimensional architecture that can be exploited to achieve unique pharmacological profiles with potentially improved selectivity and reduced off-target effects. 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride is a representative of this class, and its structural similarity to other biologically active spirocyclic compounds warrants its investigation as a potential modulator of monoamine transporters.

Comparative Analysis of Physicochemical and Pharmacological Properties

A direct comparison of the biological activity of 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride with Fluoxetine and Amitriptyline is contingent on future experimental data. However, a comparison of their physicochemical properties can offer initial insights.

Property8-Methyl-2,8-diazaspiro[4.5]decane dihydrochlorideFluoxetine hydrochlorideAmitriptyline hydrochloride
Molecular Formula C₉H₂₀Cl₂N₂C₁₇H₁₉ClF₃NOC₂₀H₂₄ClN
Molecular Weight 227.17 g/mol 345.79 g/mol 313.86 g/mol
Structure Spirocyclic diaminePhenylpropylamine derivativeDibenzocycloheptadiene derivative
Primary Mechanism Hypothesized: Monoamine Transporter InhibitionSelective Serotonin Reuptake Inhibitor (SSRI)Serotonin and Norepinephrine Reuptake Inhibitor (SNRI)
SERT Affinity (Ki, nM) To be determined~1~4
NET Affinity (Ki, nM) To be determined~100-1000~10-40
DAT Affinity (Ki, nM) To be determined>1000~100-1000

The Rationale for Investigating 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride

The diazaspiro[4.5]decane scaffold has been incorporated into molecules with demonstrated CNS activity. The presence of two nitrogen atoms in the spirocyclic system of 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride provides opportunities for substitution, which can be strategically utilized to modulate affinity and selectivity for the monoamine transporters. The N-methyl group on the piperidine ring is a common feature in many CNS-active compounds and can influence blood-brain barrier penetration and receptor interactions.

The exploration of this compound is driven by the hypothesis that its unique three-dimensional structure may allow for a novel binding mode to monoamine transporters, potentially leading to a desirable pharmacological profile, such as balanced dual inhibition of SERT and NET, or a high degree of selectivity for a single transporter.

Experimental Protocols for Pharmacological Characterization

To elucidate the pharmacological profile of 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride, the following in vitro assays are essential.

Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of a compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.

Workflow Diagram: Monoamine Transporter Uptake Inhibition Assay

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep1 Seed HEK293 cells stably expressing hSERT, hNET, or hDAT prep2 Culture cells to ~90% confluency prep1->prep2 assay1 Wash cells with assay buffer prep2->assay1 assay2 Pre-incubate cells with varying concentrations of test compound assay1->assay2 assay3 Add radiolabeled neurotransmitter ([3H]5-HT, [3H]NE, or [3H]DA) assay2->assay3 assay4 Incubate for a defined period (e.g., 10 min) assay3->assay4 assay5 Terminate uptake by washing with ice-cold buffer assay4->assay5 analysis1 Lyse cells and measure radioactivity using liquid scintillation counting assay5->analysis1 analysis2 Determine specific uptake by subtracting non-specific uptake (in presence of excess known inhibitor) analysis1->analysis2 analysis3 Plot % inhibition vs. log[concentration] and calculate IC50 values analysis2->analysis3

Caption: Workflow for determining the IC50 of a test compound at monoamine transporters.

Step-by-Step Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are cultured in appropriate media to near confluency in 96-well plates.

  • Assay Preparation: On the day of the experiment, the cell culture medium is aspirated, and the cells are washed with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

  • Compound Incubation: The cells are then pre-incubated with various concentrations of 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride, Fluoxetine, or Amitriptyline for 10-15 minutes at room temperature.

  • Initiation of Uptake: A mixture of radiolabeled neurotransmitter (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT) and unlabeled neurotransmitter is added to each well to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period (typically 5-15 minutes), the uptake is terminated by rapidly washing the cells with ice-cold KRH buffer.

  • Quantification: The cells are lysed, and the amount of radiolabeled neurotransmitter taken up is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is determined by non-linear regression analysis of the concentration-response curves.

Radioligand Binding Assay

This assay measures the affinity of a compound for the monoamine transporters by its ability to compete with the binding of a known radioligand.

Step-by-Step Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing hSERT, hNET, or hDAT, or from brain tissue known to be rich in these transporters.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET, or [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

  • Incubation: The plate is incubated at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Concluding Remarks and Future Directions

While the precise pharmacological profile of 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride remains to be experimentally determined, its diazaspiro[4.5]decane core represents a promising scaffold for the development of novel CNS agents. The established antidepressant compounds, Fluoxetine and Amitriptyline, provide a valuable benchmark for evaluating the potential of new chemical entities in this therapeutic area.

The provided experimental protocols offer a clear roadmap for researchers to elucidate the monoamine transporter inhibition profile of 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride. The results of these studies will be crucial in determining whether this compound, or its derivatives, can offer a novel and potentially improved therapeutic option for the treatment of major depressive disorder and other neuropsychiatric conditions. Further in vivo studies would be necessary to assess its efficacy, safety, and pharmacokinetic properties.

References

  • Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258.
  • Owens, M. J., et al. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1305-1322.
  • Hyttel, J. (1982). Citalopram--pharmacological profile of a specific serotonin uptake inhibitor with antidepressant activity.
  • Richelson, E., & Pfenning, M. (1984). Blockade by antidepressants and related compounds of biogenic amine uptake into rat brain synaptosomes: most antidepressants selectively block norepinephrine uptake. European journal of pharmacology, 104(3-4), 277-286.
  • Stahl, S. M. (2013).
  • PubChem. (n.d.). Fluoxetine hydrochloride. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). Amitriptyline hydrochloride. Retrieved January 26, 2026, from [Link]

A Comparative Guide to Validating the Therapeutic Potential of 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the therapeutic potential of 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride. We will move beyond a simple recitation of protocols to an integrated strategy, explaining the scientific rationale behind each experimental choice. Our approach is grounded in establishing a robust, self-validating data package to objectively compare this novel chemical entity against established therapeutic alternatives.

Introduction: The Rationale for Investigation

The 2,8-diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of biological pathways, from antifungal agents to selective kinase inhibitors for inflammatory diseases[1][2]. A closely related analog, 2-Ethyl-8-methyl-2,8-diazaspiro(4.5)decane-1,3-dione, is classified as a parasympathomimetic, suggesting activity within the cholinergic nervous system[3]. This observation forms our primary hypothesis: 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride is a cholinergic agonist with potential as a cognitive enhancer for treating neurodegenerative disorders such as Alzheimer's disease.

Cholinergic deficits are a well-established hallmark of Alzheimer's disease, and enhancing cholinergic signaling is a clinically validated therapeutic strategy[4]. Therefore, this guide will outline a rigorous, multi-stage validation workflow to test this hypothesis, comparing our lead compound against established agents that act on the cholinergic system and other relevant CNS targets.

The Validation Workflow: A Multi-Pillar Approach

A successful validation program must be logical and sequential. Data from early-stage in vitro assays inform the design and execution of more complex in vivo studies. Our workflow is designed to de-risk the progression of the candidate compound by building a comprehensive profile of its activity, selectivity, and potential efficacy.

Validation_Workflow cluster_0 Pillar 1: In Vitro Target Profiling cluster_1 Pillar 2: In Vivo Pharmacokinetics & Safety cluster_2 Pillar 3: In Vivo Efficacy Evaluation P1_A Receptor Binding Assays (Affinity & Selectivity) P1_B Functional Cellular Assays (Agonism/Antagonism) P1_A->P1_B Confirm Target P1_C Initial Cytotoxicity Screening (Neuronal Cell Lines) P1_B->P1_C Assess Safety P2_A ADME Profiling (Absorption, Distribution, Metabolism, Excretion) P1_C->P2_A Proceed if Safe & Potent P2_B Maximum Tolerated Dose (MTD) in Rodents P2_A->P2_B Determine Dosing P3_A Pharmacodynamic Biomarker Assay (e.g., Target Engagement) P2_B->P3_A Proceed with Safe Dose Range P3_B Behavioral Models (Scopolamine-Induced Amnesia) P3_A->P3_B Confirm Mechanism

Caption: A three-pillar workflow for validating a novel CNS compound.

Pillar 1: In Vitro Target Characterization

The foundational step is to understand how 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride interacts with its primary biological targets at the molecular and cellular levels.

Experiment: Comprehensive Receptor Binding Panel

Causality: Before assessing function, we must determine affinity (how tightly the compound binds) and selectivity (what it binds to). A broad binding panel provides a "fingerprint" of the compound's activity across the most relevant CNS receptors. This is crucial for two reasons: 1) to confirm its affinity for the hypothesized cholinergic receptors, and 2) to identify potential off-target binding that could lead to side effects or suggest alternative therapeutic uses.

Protocol: Competitive Radioligand Binding Assay This assay measures the ability of our test compound to displace a known radiolabeled ligand from its receptor.[5][6]

  • Preparation: Cell membranes expressing the receptor of interest (e.g., M1 muscarinic acetylcholine receptor) are prepared from recombinant cell lines or animal tissues.

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membrane preparation.

    • A fixed concentration of a high-affinity radioligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors).

    • Increasing concentrations of the test compound (8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride) or a known competitor (e.g., Atropine).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Rapidly filter the mixture through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, providing a measure of binding affinity.

Comparative Targets: A comprehensive panel should be run to compare the binding affinity of our lead compound with established drugs.

Receptor TargetCompound ClassRole in CNS / Potential Effect
Cholinergic (M1-M5) Muscarinic AgonistPrimary target for cognition, memory[7][8]
Cholinergic (α7, α4β2) Nicotinic AgonistSecondary target for attention, cognition[9]
Dopaminergic (D1-D5) Dopamine AgonistOff-target screening; motor control, reward[10][11]
Serotonergic (5-HT₁ₐ, ₂ₐ, etc.) Serotonin AgonistOff-target screening; mood, anxiety[12][13]
Adrenergic (α1, α2, β) Adrenergic BlockerOff-target screening; blood pressure, arousal[14]
Experiment: Functional Cellular Assays

Causality: Binding does not equal function. A compound can be an agonist (activator), an antagonist (blocker), or an allosteric modulator. A functional assay is essential to determine the compound's intrinsic activity at the receptors for which it shows high affinity.

Hypothesized Signaling Pathway: M1 Muscarinic Receptor Activation The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is highly expressed in the hippocampus and cortex, regions critical for learning and memory. Its activation initiates a signaling cascade that leads to neuronal excitation.

Cholinergic_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine or 8-Methyl-2,8-diazaspiro[4.5]decane M1R M1 Muscarinic Receptor ACh->M1R Binds Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER PKC PKC Activation DAG->PKC Response Neuronal Excitation & Cognitive Enhancement Ca_ER->Response PKC->Response

Caption: Hypothesized M1 receptor signaling cascade.

Protocol: Calcium Mobilization Assay

  • Cell Culture: Plate cells engineered to express the M1 receptor (e.g., CHO-M1 or HEK-M1 cells) in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a large increase in fluorescence intensity upon binding to free intracellular calcium.

  • Compound Addition: Use an automated liquid handler integrated into a fluorescence plate reader (e.g., a FLIPR instrument) to add varying concentrations of the test compound.

  • Fluorescence Reading: Monitor the fluorescence intensity in real-time, immediately before and after the compound addition.

  • Data Analysis: An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation. Plot the peak fluorescence response against the log concentration of the compound to generate a dose-response curve and calculate the EC₅₀ (effective concentration for 50% of maximal response) and Emax (maximum effect).

Comparative Data (Hypothetical):

CompoundTargetBinding Affinity (Ki, nM)Functional Activity (EC₅₀, nM)Max Response (Emax %)
8-Methyl-2,8-diazaspiro[4.5]decane M1 15 45 95%
M2250>1000<10%
D2>5000>10000N/A
Donepezil (Comparator 1)AChE5.7 (IC₅₀)N/A (Inhibitor)N/A
Pilocarpine (Comparator 2)M1/M360150100%

This hypothetical data suggests our lead compound is a potent and selective M1 agonist, superior to the non-selective agonist Pilocarpine and acting via a different mechanism than the acetylcholinesterase inhibitor Donepezil.

Pillar 2: In Vivo Pharmacokinetics & Safety

Causality: A potent compound is useless if it cannot reach its target in the brain at a safe and effective concentration. This pillar assesses the drug-like properties of the compound.

Key Experiments:

  • Blood-Brain Barrier (BBB) Penetration: Assessed using in vitro models (e.g., PAMPA) or in vivo rodent studies measuring compound concentrations in plasma versus brain tissue. A high brain/plasma ratio is desired.

  • Metabolic Stability: Incubating the compound with liver microsomes to predict its rate of metabolic clearance. A longer half-life is often preferable.

  • Maximum Tolerated Dose (MTD): A dose-escalation study in rodents to identify the highest dose that does not cause unacceptable adverse effects. This is critical for selecting safe doses for efficacy studies.

Pillar 3: In Vivo Efficacy Evaluation

Causality: This is the ultimate test of our hypothesis. Can the compound reverse a cognitive deficit in a living animal model? The scopolamine-induced amnesia model is a classic and highly relevant test for pro-cholinergic and nootropic agents.[15] Scopolamine is a muscarinic antagonist that induces a temporary, reversible cognitive deficit, mimicking aspects of cholinergic dysfunction in Alzheimer's disease.

Protocol: Morris Water Maze in Scopolamine-Treated Rats The Morris Water Maze is a widely accepted test of spatial learning and memory.[16]

  • Animal Groups:

    • Group 1: Vehicle control (saline + saline)

    • Group 2: Negative control (saline + scopolamine)

    • Group 3: Test compound (8-Methyl-2,8-diazaspiro[4.5]decane at 3 doses) + scopolamine

    • Group 4: Positive control (Donepezil) + scopolamine

  • Acquisition Phase (4 days):

    • A large circular pool is filled with opaque water, and a small escape platform is hidden just below the surface.

    • Rats are placed in the pool from different starting positions and must learn the location of the platform using spatial cues in the room.

    • Administer the test compound or Donepezil (e.g., 30 minutes prior to trial) and scopolamine (e.g., 15 minutes prior to trial).

    • Record the time it takes for the rat to find the platform (escape latency). A shorter latency indicates better learning.

  • Probe Trial (Day 5):

    • The platform is removed from the pool.

    • The rat is allowed to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform used to be). More time spent in the target quadrant indicates stronger memory retention.

Expected Comparative Data (Hypothetical):

Treatment GroupAcquisition: Escape Latency (Day 4, sec)Probe Trial: Time in Target Quadrant (%)
Vehicle Control15 ± 345 ± 5
Scopolamine Control48 ± 622 ± 4
Test Compound (10 mg/kg) + Scopolamine 20 ± 4 40 ± 6
Donepezil (5 mg/kg) + Scopolamine25 ± 535 ± 5

This hypothetical data demonstrates that the test compound significantly reverses the cognitive deficits induced by scopolamine, outperforming the established drug Donepezil in this model.

Conclusion and Forward Path

This guide has outlined a comprehensive, hypothesis-driven strategy for validating the therapeutic potential of 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride. By systematically progressing through in vitro profiling, safety assessments, and a relevant in vivo efficacy model, a robust data package can be generated.

The hypothetical data presented herein paints a compelling picture of a potent, selective M1 muscarinic agonist with a promising profile as a cognitive enhancer. Objective comparison against established alternatives like Donepezil and Pilocarpine at each stage is critical for contextualizing the compound's potential advantages, whether in potency, selectivity, mechanism of action, or safety profile. A successful outcome from this validation workflow would provide strong justification for advancing this compound into further preclinical development and toward eventual clinical trials.

References

  • Barmpalexis, P., et al. (2020). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available at: [Link]

  • Al-Hourani, B.J., et al. (2021). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). MDPI. Available at: [Link]

  • Previtera, M.L., et al. (2023). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Scott, M.K., et al. (1985). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2018). Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents. Molecules. Available at: [Link]

  • PubChem. 2-Ethyl-8-methyl-2,8-diazaspiro(4,5)decane-1,3-dione hydrobromide. PubChem. Available at: [Link]

  • Saleem, F., et al. (2023). Cholinergic Medications. StatPearls [Internet]. Available at: [Link]

  • Hulme, E.C. (2008). In vitro receptor binding assays: general methods and considerations. Methods in Molecular Biology. Available at: [Link]

  • Wikipedia contributors. (2023). Serotonin receptor agonist. Wikipedia. Available at: [Link]

  • Cleveland Clinic. (2023). Dopamine Agonist: What It Is, Uses, Side Effects & Risks. Cleveland Clinic. Available at: [Link]

  • Wiley, D.S., et al. (2017). The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. Current Pharmaceutical Design. Available at: [Link]

  • Patsnap. (2024). What are AChR agonists and how do they work?. Patsnap Synapse. Available at: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2019). Serotonin 5-HT4 Receptor Agonists. LiverTox. Available at: [Link]

  • Zhang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. Available at: [Link]

  • Cagir, A., et al. (2023). Dopamine Agonists. StatPearls [Internet]. Available at: [Link]

  • Auctores. (n.d.). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores. Available at: [Link]

  • Google Patents. (2024). CN117425654A - 2,8-diazaspiro[4.5]decane compound. Google Patents.
  • Wikipedia contributors. (2023). Dopamine agonist. Wikipedia. Available at: [Link]

  • JoVE. (2023). Video: Direct-Acting Cholinergic Agonists: Therapeutic Uses. JoVE. Available at: [Link]

  • ResearchGate. (2021). (PDF) In-vivo and In-vitro Evaluation for Memory Enhancing Activity of Some Isoflavonoids by Suitable Animal Models. ResearchGate. Available at: [Link]

  • Harvard Catalyst. (n.d.). Serotonin Receptor Agonists. Harvard Catalyst Profiles. Available at: [Link]

  • ResearchGate. (2008). In vitro receptor binding assays: General methods and considerations. ResearchGate. Available at: [Link]

  • Buzdin, A., & Zhavoronkov, A. (2015). Screening and personalizing nootropic drugs and cognitive modulator regimens in silico. Frontiers in Systems Neuroscience. Available at: [Link]

  • Wikipedia contributors. (2023). Muscarinic agonist. Wikipedia. Available at: [Link]

  • Parkinson's UK. (2023). Dopamine agonists (pramipexole, ropinirole, rotigotine). Parkinson's UK. Available at: [Link]

  • Dubrovskaya, T.K., et al. (2016). In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. Journal of Immunotoxicology. Available at: [Link]

  • Patsnap. (2024). What are 5-HT receptor agonists and how do they work?. Patsnap Synapse. Available at: [Link]

  • Asad, U., & Siddiqi, S.A. (2023). Muscarinic Agonists. StatPearls [Internet]. Available at: [Link]

  • InnoSer. (n.d.). In vitro neurology assays. InnoSer. Available at: [Link]

  • Buccafusco, J.J. (Ed.). (2009). Cognition Models and Drug Discovery. Methods of Behavior Analysis in Neuroscience. Available at: [Link]

  • Parkinson's Foundation. (n.d.). Dopamine Agonists. Parkinson's Foundation. Available at: [Link]

  • Medical News Today. (2023). Selective serotonin receptor agonists: What are they?. Medical News Today. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Chimeric Approach to Identify Molecular Determinants of Nicotinic Acetylcholine Receptors. Bookshelf. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a key component in contemporary drug discovery, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras)[1], the safe handling of 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride is paramount in the laboratory setting. This guide provides an in-depth, procedural framework for the use of Personal Protective Equipment (PPE) and outlines essential safety and disposal protocols. The following recommendations are synthesized from safety data for structurally similar diazaspiro compounds and general best practices for handling hazardous chemicals, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Identification and Risk Assessment

  • Skin Irritation: May cause skin irritation upon contact.[2][3][4]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[2][3][4]

  • Harmful if Swallowed: Ingestion may be harmful.[2]

A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used and the nature of the experimental procedures.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe laboratory practice. The following table summarizes the minimum required PPE for handling 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride.

PPE ComponentSpecifications and Rationale
Hand Protection Double Gloving: Wear two pairs of powder-free, disposable nitrile gloves.[5] The outer glove should be removed and disposed of immediately upon contamination. Change gloves every 30-60 minutes or as needed.[6][7] This provides a critical barrier against dermal absorption, a primary route of exposure.[6]
Eye and Face Protection Safety Goggles and Face Shield: Use chemical splash goggles that provide a complete seal around the eyes.[5] For procedures with a higher risk of splashes, a full-face shield should be worn in conjunction with goggles.[5][7] This combination protects against both direct splashes and irritating vapors.
Body Protection Laboratory Coat and Gown: A long-sleeved, impermeable or poly-coated gown that closes in the back is required.[5][8] Cuffs should be tight-fitting (elastic or knit) to prevent exposure of the wrists.[5] This protects the skin on the arms and body from accidental contact.
Respiratory Protection N95 Respirator or Higher: When handling the solid compound outside of a certified chemical fume hood, or when there is a risk of aerosol generation, a NIOSH-approved N95 respirator is the minimum requirement.[8] For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary. Surgical masks do not provide adequate respiratory protection from chemical dust or aerosols.[8]
Foot Protection Closed-Toed Shoes: Always wear fully enclosed, chemical-resistant footwear in the laboratory.
Hair and Beard Covers Disposable Covers: To prevent contamination of hair and facial hair, disposable covers should be worn.[5]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical to minimize exposure risks.

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Ventilation: Ensure adequate general laboratory ventilation.[10][11]

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure all necessary PPE is correctly donned. Prepare your workspace within the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing and Transfer: Carefully weigh the required amount of 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride on a tared weigh boat inside the fume hood. Use appropriate tools (e.g., spatula) to handle the solid, avoiding dust generation.[12]

  • Solution Preparation: If preparing a solution, slowly add the solid to the solvent to prevent splashing.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water after removing gloves.[4][12]

Handling Workflow Diagram

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Don appropriate PPE prep2 Prepare workspace in fume hood prep1->prep2 handle1 Weigh solid compound prep2->handle1 handle2 Transfer to vessel handle1->handle2 handle3 Prepare solution (if applicable) handle2->handle3 post1 Decontaminate workspace and equipment handle3->post1 post2 Dispose of waste post1->post2 post3 Doff PPE post2->post3 post4 Wash hands thoroughly post3->post4

Caption: A procedural workflow for the safe handling of 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride.

Emergency Procedures

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[13]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water.[13] If skin irritation occurs, seek medical advice.[13]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][13] If eye irritation persists, get medical attention.[13]

  • Ingestion: Rinse mouth with water. Call a poison center or doctor if you feel unwell.[13]

Accidental Release

In the event of a spill, evacuate the immediate area. For a small spill, and if appropriately trained and equipped, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[9] Place the absorbed material into a sealed, labeled container for disposal.[9][11] Do not allow the material to enter drains or waterways.[9][12]

Disposal Plan

All waste containing 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, gowns, etc.), disposable labware, and spill cleanup materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.[14]

  • Liquid Waste: Unused solutions should be collected in a labeled, sealed container for chemical waste. Do not dispose of down the drain.

  • Empty Containers: "Empty" containers may still retain product residue. These should be disposed of as hazardous waste.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols, as regulations may vary.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 1,4-dioxaspiro[4.5]decan-8-one.
  • Kishida Chemical Co., Ltd. (2020). Safety Data Sheet: 6,9-Diazaspiro[4.5]decane dihydrochloride.
  • CymitQuimica. (2024). Safety Data Sheet: tert-Butyl 1,8-diazaspiro[4.
  • Capot Chemical. (2026). MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione.
  • Merck Millipore. 1,4-Dioxa-8-azaspiro[4.5]decane CAS 177-11-7 | 841858.
  • BLD Pharmatech.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine.
  • European Chemicals Agency.
  • GERPAC. Personal protective equipment for preparing toxic drugs.
  • CymitQuimica. (2024). Safety Data Sheet: 6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride.
  • American Society of Health-System Pharmacists. Personal Protective Equipment.
  • MedChemExpress. 8-Boc-2,8-Diazaspiro[4.5]decane.
  • Duke University Safety. (2025). Safe Handling of Hazardous Drugs.
  • Connor, T. H. (2006). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride
Reactant of Route 2
8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.